molecular formula C23H26FN3O4S B5019815 (E)-N'-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE

(E)-N'-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE

Cat. No.: B5019815
M. Wt: 459.5 g/mol
InChI Key: CCWAZUDJXXWRCT-UHFFFAOYSA-N
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Description

(E)-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a fluorophenyl group, and a dioxopyrrolidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-dimethoxybenzyl chloride with ethylamine to form an intermediate, which is then reacted with 2-fluorophenyl-2,5-dioxopyrrolidine-3-thiol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl or fluorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4S/c1-4-25-23(26-12-11-15-9-10-18(30-2)19(13-15)31-3)32-20-14-21(28)27(22(20)29)17-8-6-5-7-16(17)24/h5-10,13,20H,4,11-12,14H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWAZUDJXXWRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCCC1=CC(=C(C=C1)OC)OC)SC2CC(=O)N(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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